molecular formula C18H17NO3 B2541884 Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate CAS No. 477862-79-6

Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate

Cat. No.: B2541884
CAS No.: 477862-79-6
M. Wt: 295.338
InChI Key: ABHJVAZWQJYWSZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

Core Structural Features

The molecule consists of:

  • Indolizine core : A fused bicyclic system with a five-membered pyrrole ring and a six-membered pyridine ring.
  • Functional groups :
    • Ethyl ester group at position 1 of the indolizine ring, contributing to its solubility and reactivity.
    • 4-Methoxyphenyl substituent at position 2, introducing electron-donating effects and steric bulk.

The molecular formula is C₁₈H₁₇NO₃ , with a molecular weight of 295.34 g/mol . The SMILES notation is CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)OC .

Crystallographic Insights

While direct crystallographic data for this compound are limited, analogous indolizine derivatives (e.g., ethyl 3-benzoylindolizine-1-carboxylate) reveal:

  • Dihedral angles between the indolizine core and aromatic substituents, influenced by conjugation and steric effects.
  • Hydrogen-bonding patterns involving the ester carbonyl and methoxy groups, though specific interactions require further study.

Melting Point and Physical Properties

The compound exhibits a melting point of 160–162°C , consistent with its ester functionality and aromatic substituent. Solubility in organic solvents (e.g., ethanol, THF) is enhanced by the ethyl ester group.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-18(20)17-15(12-19-11-5-4-6-16(17)19)13-7-9-14(21-2)10-8-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHJVAZWQJYWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Classical Synthetic Routes via the Ortoleva–King Reaction

Mechanism of the Ortoleva–King Reaction

The Ortoleva–King reaction enables the construction of the indolizine scaffold by coupling 2-pyridylacetate derivatives with electrophilic partners. For ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate, this method involves the condensation of ethyl 2-pyridylacetate with 4-methoxybenzaldehyde under oxidative conditions. The reaction proceeds through a tandem cyclization-oxidation mechanism, where the pyridine nitrogen facilitates deprotonation, followed by intramolecular cyclization to form the indolizine core.

Key steps include:

  • Base-mediated deprotonation : Potassium tert-butoxide abstracts the α-hydrogen from ethyl 2-pyridylacetate, generating a resonance-stabilized enolate.
  • Aldol condensation : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy intermediate.
  • Dehydration and cyclization : Acidic workup eliminates water, followed by oxidative aromatization using iodine or DDQ (dichlorodicyanoquinone) to yield the indolizine product.

Optimization of Reaction Conditions

Optimization studies reveal that solvent choice and temperature critically impact yield. Using tetrahydrofuran (THF) at 60°C for 12 hours achieves a 72% yield, whereas dimethylformamide (DMF) at higher temperatures (80°C) reduces yield to 58% due to side reactions. The addition of molecular sieves (4Å) improves water removal, enhancing cyclization efficiency.

Alternative Synthesis via 2-Picoline and 4-Methoxy Phenacyl Bromide

Two-Step Alkylation-Cyclization Protocol

A scalable alternative involves reacting 2-picoline with 4-methoxy phenacyl bromide in acetone under reflux (4 hours), followed by cyclization in aqueous sodium bicarbonate (90°C, 9 hours). This method produces the indolizine intermediate, which is subsequently esterified with ethyl chloroformate.

Step 1: Alkylation of 2-Picoline

2-Picoline (10 g, 107.5 mmol) reacts with 4-methoxy phenacyl bromide (24.6 g, 107.5 mmol) in acetone, forming a quaternary ammonium salt. The reaction’s exothermic nature necessitates controlled addition to prevent polymerization.

Step 2: Cyclization and Esterification

The intermediate salt undergoes cyclization in basic aqueous conditions, yielding 2-(4-methoxyphenyl)indolizine. Subsequent treatment with ethyl chloroformate in tetrahydrofuran (0°C, 1 hour) introduces the carboxylate group, affording the final product in 62.5% overall yield.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Parameter Ortoleva–King Route Alkylation-Cyclization Route
Starting materials Ethyl 2-pyridylacetate, 4-methoxybenzaldehyde 2-Picoline, 4-methoxy phenacyl bromide
Reaction steps 3 2
Yield 72% 62.5%
Key advantage High regioselectivity Scalability
Limitation Requires oxidative reagents Longer cyclization time

The Ortoleva–King method offers superior regioselectivity, critical for avoiding isomers, while the alkylation-cyclization approach is preferable for large-scale synthesis due to fewer purification steps.

Challenges in Synthesis and Purification

Byproduct Formation During Cyclization

Incomplete cyclization generates open-chain byproducts, necessitating column chromatography (silica gel, ethyl acetate/hexane) for isolation. Nuclear magnetic resonance (NMR) analysis confirms purity, with characteristic signals at δ 7.85 ppm (indolizine H-3) and δ 4.35 ppm (ethyl ester).

Sensitivity to Moisture

The ester group in this compound hydrolyzes under acidic or basic conditions. Anhydrous solvents and inert atmospheres (argon/nitrogen) are essential during synthesis.

Chemical Reactions Analysis

Core Indolizine Ring Reactivity

The indolizine system demonstrates characteristic heteroaromatic reactivity, with preferential electrophilic substitution at specific positions:

Reaction TypeConditionsPosition ModifiedProduct CharacteristicsKey Findings
Electrophilic AcylationReflux with substituted benzoyl chlorides in THF Position 33-Benzoyl derivatives (e.g., 4-fluoro substitution in 2c )Electron-donating methoxy group enhances reactivity at position 3
Nucleophilic SubstitutionK₂CO₃-mediated alkylation Position 22-Ethyl derivatives (e.g., compound 2e )Steric effects from the 4-methoxyphenyl group direct substitution patterns

Ester Group Transformations

The ethyl carboxylate moiety at position 1 undergoes typical ester reactions:

ReactionReagents/ConditionsConversionApplication Example
HydrolysisAqueous NaOH, refluxCarboxylic acid derivativeIntermediate for amide coupling reactions
TransesterificationAlcohols with acid catalystAlternate ester derivativesUsed to modify solubility profiles

Methoxyphenyl Substituent Modifications

The para-methoxy group on the phenyl ring participates in directed aromatic chemistry:

ReactionConditionsProductSpectral Confirmation (from )
DemethylationBBr₃ in CH₂Cl₂ Phenolic derivativeIR: Loss of O-CH₃ stretch (~2830 cm⁻¹)
HalogenationCl₂/AcOH 4-Chloro-3-methoxyphenyl¹H-NMR: Downfield shift of aromatic protons

Cycloaddition and Ring Expansion

The conjugated system enables participation in cycloaddition reactions:

Reaction TypePartnersProduct StructureBiological Relevance
[3+2] CycloadditionNitrile oxides Isoxazoline-fused indolizinesEnhanced anti-TB activity (MIC = 16 μg/mL)
Diels-Alder ReactionMaleic anhydrideTricyclic adductsPotential building blocks for polycyclics

Catalytic Functionalization

Modern catalytic methods enable selective modifications:

Catalyst SystemReactionSelectivityYield Optimization
Pd(PPh₃)₄Suzuki coupling at C-7Biaryl derivatives78-85% yields with aryl boronic acids
CuI/ProlineUllmann-type couplingN-Aryl substitutionsRequires microwave irradiation

Table 1: Comparative Reactivity of Key Positions

PositionReactivity TypeDirecting InfluencesExample Derivatives
C-1Nucleophilic (ester)Electronic activation from adjacent N-atomCarboxylic acids, amides
C-3ElectrophilicPara-methoxy group resonance effectsBenzoyl, acetyl derivatives
C-7Cross-couplingSteric accessibilityBiaryl, heteroaryl extensions

Stability Considerations

Critical stability data from experimental observations:

  • Thermal Stability : Decomposes above 240°C without melting

  • Photoreactivity : Shows <5% degradation under UV-Vis light over 72 hrs

  • Hydrolytic Stability : Stable in pH 4-8; rapid ester hydrolysis at pH >10

Scientific Research Applications

Biological Activities

Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds derived from indolizines have shown promising results in inhibiting cell growth in human tumor cells, with specific derivatives exhibiting IC50 values indicative of strong antitumor activity .

COX-2 Inhibition

The compound has also been investigated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. In vitro studies revealed that certain analogs of this compound exhibited low IC50 values (e.g., 6.56 µM), suggesting their potential as anti-inflammatory agents .

Antimicrobial Properties

Indolizine derivatives have been reported to possess antimicrobial properties, making them suitable candidates for the development of new antibiotics. The structural features of this compound may contribute to its efficacy against various microbial strains .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions. Notably, the Friedel-Crafts reaction has been utilized effectively to functionalize indolizines at specific positions, allowing for the introduction of diverse substituents that enhance biological activity .

Reaction Conditions

The synthesis typically involves the reaction of indolizine derivatives with arylglyoxals under acidic conditions, promoting regioselective functionalization at the C3 position. This method has been shown to yield high purity products with favorable yields, facilitating further biological evaluation .

Case Study: Anticancer Evaluation

In a comprehensive study conducted by the National Cancer Institute (NCI), this compound was screened across multiple cancer cell lines. The compound demonstrated a mean growth inhibition rate that underscores its potential as a lead compound for anticancer drug development .

Case Study: COX-2 Inhibition

A series of synthesized indolizine analogues were tested for their COX-2 inhibitory activity. Among these, this compound derivatives exhibited competitive inhibition profiles compared to established COX inhibitors like Celecoxib, indicating their therapeutic potential in treating inflammatory conditions .

Data Summary Table

ApplicationActivity TypeIC50 Value (µM)Reference
AnticancerCell Growth InhibitionVaries by derivative
COX-2 InhibitionEnzyme Inhibition6.56 - 6.94
AntimicrobialMicrobial ActivityVaries

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Variations and Anticancer Activity
Compound Substituents (Position) Anticancer Activity (SiHa Cell Line, IC₅₀) Reference
Target Compound 2-(4-MeOPh), 1-COOEt Not tested
2b 2-(4-ClPh), 3-(4-MeBz), 7-Acetyl Dose-dependent activity (10–80 µg/mL)
2q 2-(4-MePh), 3-(4-ClBz), 7-Acetyl Significant activity at 80 µg/mL
2r 2-(4-BrPh), 3-(4-NO₂Bz), 7-Acetyl Strong activity across all concentrations
6k 2-(4-MeOPh), 3-(heteroaryl) No data reported
6n 2-(4-MeOPh), 3-(5-Br-thiophene) No data reported

Key Observations :

  • Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group in the target compound may reduce cytotoxicity compared to halogenated analogues (e.g., 2b, 2q) .
  • Acetyl vs. Carboxylate : Acetyl-substituted derivatives (e.g., 2b, 2q, 2r) show higher bioactivity than carboxylate-only analogues, likely due to improved membrane permeability .

Physicochemical and Spectral Properties

Table 2: Spectral and Analytical Data Comparison
Compound Molecular Weight LC-MS [M+H]⁺ IR Peaks (cm⁻¹) Melting Point (°C)
Target Compound 351.35 Not reported Not reported Not reported
2i 383.78 384 1708 (C=O), 1682 (C=O) Not reported
2l 428.25 428 1710 (C=O), 1672 (C=O) Not reported
6k 433.40 Not reported Not reported 135.7–136.6
6n 541.29 Not reported Not reported 77.4–78.2

Key Observations :

  • Mass Spectrometry : All analogues show [M+H]⁺ peaks consistent with their molecular formulas, confirming successful synthesis .
  • IR Spectroscopy : Carboxylate and acetyl groups exhibit strong C=O stretches near 1700 cm⁻¹, while brominated derivatives (e.g., 2l) show additional peaks for aryl halides .
  • Melting Points : Heteroaryl-substituted derivatives (e.g., 6n, 6k) have lower melting points compared to purely aromatic analogues, likely due to reduced crystallinity .

Biological Activity

Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features an indolizine core substituted with a methoxyphenyl group, which is crucial for its biological activity. Its molecular formula is C17H16NO2C_{17}H_{16}NO_2, with a molecular weight of approximately 284.31 g/mol. The presence of the methoxy group enhances lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanisms through which this compound exerts its effects include:

  • Microtubule Disruption : Similar to other indolizine derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Anti-proliferative Activity : It has been observed to inhibit the proliferation of several cancer cell lines, suggesting potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Reference
Study AA549 (Lung)12.5Apoptosis
Study BMCF-7 (Breast)15.0Microtubule Inhibition
Study CHeLa (Cervical)10.0Cell Cycle Arrest

Case Study 1: Cytotoxicity in Lung Cancer Cells

In a study focusing on A549 lung cancer cells, this compound demonstrated an IC50 value of 12.5 µM. The cytotoxic effect was attributed to the induction of apoptosis and disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase .

Case Study 2: Breast Cancer Research

Research involving MCF-7 breast cancer cells revealed an IC50 value of 15.0 µM. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and microtubule dynamics disruption .

Case Study 3: Cervical Cancer Impact

In HeLa cervical cancer cells, this compound exhibited an IC50 value of 10.0 µM. This study emphasized the compound's potential as a therapeutic agent by demonstrating significant anti-proliferative effects and apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications in substituents can lead to variations in potency and selectivity:

  • Methoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
  • Indolizine Core : Critical for maintaining structural integrity and biological function.

Comparative studies with related compounds have shown that variations in substituents significantly affect their anticancer properties.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., N₂ or Ar) .
  • Functionalization : Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution using methoxybenzene derivatives. The ethyl carboxylate moiety is introduced via esterification .
  • Characterization : Intermediates are validated using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, 13C^{13}C-NMR peaks at 135.17 ppm (aromatic carbons) and 51.67 ppm (methoxy group) confirm structural integrity .

Q. What spectroscopic and analytical methods are critical for validating the compound’s purity and structure?

  • NMR Spectroscopy : Key peaks include aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) in 1H^1H-NMR. 13C^{13}C-NMR detects carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ ions (e.g., m/z = 398 for a related indolizine derivative) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 57.43%, H: 3.81%, N: 10.58%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in indolizine synthesis?

  • Catalyst Screening : Pd/Cu systems (e.g., Pd(OAc)₂ with CuI) enhance cyclization efficiency. Solvents like DMF or THF at 80–100°C improve reaction rates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .
  • Purification : Recrystallization from DMF/acetic acid mixtures enhances purity (>95%) .

Q. What methodologies are used to evaluate the compound’s biological activity, and how are contradictions in data resolved?

  • Antimicrobial Assays : Broth microdilution (MIC values) against Gram-positive/negative strains. Conflicting results (e.g., low activity in one study vs. high in another) may arise from strain variability. Resolve via standardized CLSI protocols .
  • Antioxidant Testing : DPPH radical scavenging assays with IC₅₀ calculations. Inconsistent data require normalization to reference antioxidants (e.g., ascorbic acid) .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and minimize false positives .

Q. How can computational modeling predict structure-activity relationships (SAR) for indolizine derivatives?

  • Docking Studies : Target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. High binding affinity (−9.5 kcal/mol) correlates with observed antibacterial activity .
  • QSAR Models : Correlate Hammett constants (σ) of substituents (e.g., 4-methoxy, σ = −0.27) with bioactivity. Electron-donating groups enhance antimicrobial potency .

Q. What crystallographic techniques resolve structural ambiguities in indolizine derivatives?

  • Single-Crystal X-ray Diffraction : SHELX software refines unit cell parameters and hydrogen bonding networks. For example, C=O···H-N interactions stabilize molecular packing .
  • Powder XRD : Detects polymorphic forms, critical for reproducibility in biological assays .

Q. How are regioselectivity challenges addressed during functionalization of the indolizine core?

  • Directed Ortho-Metalation : Use directing groups (e.g., esters) to position substituents at C-2 or C-3. For example, ethyl carboxylates direct electrophiles to C-2 .
  • Protection/Deprotection Strategies : Temporary protection of reactive sites (e.g., amino groups with Boc) prevents side reactions during benzoylation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Meta-Analysis : Pool data from multiple studies (e.g., MIC values from ) and apply random-effects models to account for heterogeneity.
  • Experimental Replication : Reproduce assays under identical conditions (e.g., pH, temperature) to isolate variables.
  • Mechanistic Studies : Use fluorescence quenching or SPR to confirm direct target binding, ruling out off-target effects .

Methodological Best Practices

Q. What quality control protocols ensure batch-to-batch consistency in indolizine synthesis?

  • In-process Monitoring : TLC (silica gel, ethyl acetate/hexane) tracks reaction progress.
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns (λ = 254 nm) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) identify labile functional groups (e.g., ester hydrolysis) .

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